N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
The compound features a piperazine ring, a benzodioxin moiety, and various functional groups. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthesis:: The synthesis begins with 1,4-benzodioxane-6-amine (1), which reacts with 4-bromobenzenesulfonyl chloride (2) in alkaline conditions. This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3). Further treatment with various alkyl/aralkyl halides (4a–4n) using N,N-dimethylformamide (DMF) as the reaction medium leads to the desired compound .
Chemical Reactions Analysis
Reactions: The compound likely undergoes diverse reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction. For example, reduction might involve hydrogenation with a metal catalyst.
Major Products: These vary based on the reaction type. Detailed studies are needed to identify specific products.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as potential as a drug candidate.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Investigate signaling pathways modulated by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related structures, such as other piperazine derivatives or benzodioxin-containing compounds.
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O4/c26-20(23-16-6-7-18-19(14-16)29-13-12-28-18)15-22-21(27)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,22,27)(H,23,26) |
InChI Key |
HLEAMDBCELHHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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